molecular formula C16H26ClN3O10S B050064 6-Chlorofructos-1-yl-glutathione CAS No. 121108-88-1

6-Chlorofructos-1-yl-glutathione

Cat. No. B050064
M. Wt: 487.9 g/mol
InChI Key: USEFBASXBCMOIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chlorofructos-1-yl-glutathione, also known as 6-CF-1-yl-GSH, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. This molecule is a conjugate of fructose and glutathione, which are both essential compounds in the body.

Mechanism Of Action

The mechanism of action of 6-Chlorofructos-1-yl-glutathioneH involves its ability to scavenge free radicals and reduce oxidative stress. This compound can also activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant enzymes. Additionally, 6-Chlorofructos-1-yl-glutathioneH can inhibit the activity of pro-inflammatory enzymes, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).

Biochemical And Physiological Effects

Studies have shown that 6-Chlorofructos-1-yl-glutathioneH can improve glucose metabolism and insulin sensitivity in animal models of diabetes. This compound can also protect against liver damage caused by alcohol consumption and non-alcoholic fatty liver disease. Additionally, 6-Chlorofructos-1-yl-glutathioneH can reduce oxidative stress and inflammation in the brain, which may have implications for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages And Limitations For Lab Experiments

One advantage of using 6-Chlorofructos-1-yl-glutathioneH in lab experiments is its stability and solubility in water. This compound can also be easily synthesized and purified using standard techniques. However, one limitation is that the effects of 6-Chlorofructos-1-yl-glutathioneH may vary depending on the model system and experimental conditions used.

Future Directions

There are several future directions for research on 6-Chlorofructos-1-yl-glutathioneH. One area of interest is its potential as a therapeutic agent for diabetes and related metabolic disorders. Additionally, further studies are needed to understand the effects of 6-Chlorofructos-1-yl-glutathioneH on the immune system and its potential as an anti-inflammatory agent. Finally, the use of 6-Chlorofructos-1-yl-glutathioneH in combination with other compounds may enhance its therapeutic potential.

Synthesis Methods

The synthesis of 6-Chlorofructos-1-yl-glutathioneH involves the reaction of fructose and glutathione in the presence of a chlorinating agent. This reaction yields a stable conjugate that can be purified using chromatography techniques. The purity of the compound can be confirmed using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Scientific Research Applications

The potential therapeutic applications of 6-Chlorofructos-1-yl-glutathioneH have been studied extensively in recent years. This compound has been shown to have antioxidant properties, which can protect against oxidative stress-induced damage. It has also been shown to have anti-inflammatory properties, which can reduce inflammation in various tissues.

properties

CAS RN

121108-88-1

Product Name

6-Chlorofructos-1-yl-glutathione

Molecular Formula

C16H26ClN3O10S

Molecular Weight

487.9 g/mol

IUPAC Name

2-amino-5-[[1-(carboxymethylamino)-3-(6-chloro-3,4,5-trihydroxy-2-oxohexyl)sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C16H26ClN3O10S/c17-3-9(21)13(26)14(27)10(22)6-31-5-8(15(28)19-4-12(24)25)20-11(23)2-1-7(18)16(29)30/h7-9,13-14,21,26-27H,1-6,18H2,(H,19,28)(H,20,23)(H,24,25)(H,29,30)

InChI Key

USEFBASXBCMOIP-UHFFFAOYSA-N

SMILES

C(CC(=O)NC(CSCC(=O)C(C(C(CCl)O)O)O)C(=O)NCC(=O)O)C(C(=O)O)N

Canonical SMILES

C(CC(=O)NC(CSCC(=O)C(C(C(CCl)O)O)O)C(=O)NCC(=O)O)C(C(=O)O)N

sequence

XXG

synonyms

6-chlorofructos-1-yl-glutathione
6-DFGSH

Origin of Product

United States

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